molecular formula C13H14ClN3O2S B2500653 3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 321574-17-8

3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2500653
CAS No.: 321574-17-8
M. Wt: 311.78
InChI Key: WWWUFECUNXXACK-UHFFFAOYSA-N
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Description

3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorophenyl group, along with a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-chlorophenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with a thiolane-1,1-dione derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted pyrazoles. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-amino-1H-pyrazole: Similar structure but lacks the thiolane-1,1-dione moiety.

    4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine: Contains additional amino groups but lacks the thiolane-1,1-dione moiety.

    1-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-5-amine: Similar structure with a different substitution pattern.

Uniqueness

The uniqueness of 3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione lies in its combination of the pyrazole ring with the thiolane-1,1-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-16-17(13(12)15)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWUFECUNXXACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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